N-(4-methanesulfonylphenyl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide
CAS No.: 1251600-08-4
Cat. No.: VC11980083
Molecular Formula: C21H21N3O4S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251600-08-4 |
|---|---|
| Molecular Formula | C21H21N3O4S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-(4-methylsulfonylphenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide |
| Standard InChI | InChI=1S/C21H21N3O4S/c1-29(27,28)15-11-9-14(10-12-15)22-20(25)13-24-19-8-3-2-6-18(19)23-17-7-4-5-16(17)21(24)26/h2-3,6,8-12,16H,4-5,7,13H2,1H3,(H,22,25) |
| Standard InChI Key | IHOCJTZHWXGRCV-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C4CCCC4C2=O |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C4CCCC4C2=O |
Introduction
Chemical Identity and Structural Characteristics
Structural Analysis
The molecule comprises three distinct regions:
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Methanesulfonylphenyl Group: A para-substituted benzene ring with a methanesulfonyl (–SO₂CH₃) substituent, contributing to electron-withdrawing effects and potential hydrogen-bonding interactions.
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Acetamide Linker: A –CH₂C(O)NH– spacer that bridges the sulfonylphenyl group to the tricyclic core, enhancing conformational flexibility.
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Diazatricyclo[8.4.0.0³,⁷] System: A fused 14-membered ring system containing two nitrogen atoms and an α,β-unsaturated ketone (8-oxo group). This tricyclic architecture imposes steric constraints that may influence binding selectivity.
The diazatricyclo system’s 0³,⁷ notation indicates bridgehead atoms at positions 3 and 7, creating a rigid bicyclo[3.3.1]nonane-like substructure fused to a larger macrocycle. X-ray crystallography data are unavailable, but computational modeling predicts a planar conformation for the unsaturated ketone, facilitating π-π stacking with aromatic residues in biological targets.
Synthesis and Characterization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Key signals include a singlet for the methanesulfonyl methyl group (~δ 3.1 ppm) and aromatic protons in the tricyclic system (δ 6.8–7.6 ppm).
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¹³C NMR: Peaks corresponding to the carbonyl (δ ~170 ppm), sulfonyl sulfur-adjacent carbons (δ ~55 ppm), and bridgehead carbons (δ ~45 ppm).
Mass Spectrometry
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High-Resolution MS (HRMS): A molecular ion peak at m/z 411.5 ([M+H]⁺) confirms the molecular formula.
Infrared (IR) Spectroscopy
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Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1350–1150 cm⁻¹ (sulfonyl S=O asymmetric/symmetric stretches).
Biological Activities and Mechanistic Insights
Antiviral Activity
Patent literature discloses diazatricyclo-containing compounds as inhibitors of SARS-CoV-2 3CL protease and viral nucleocapsid proteins . Molecular docking simulations suggest the tricyclic core occupies the S1 pocket of 3CLpro, while the sulfonylphenyl group interacts with hydrophobic subsites . In vitro testing remains pending for this specific compound.
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